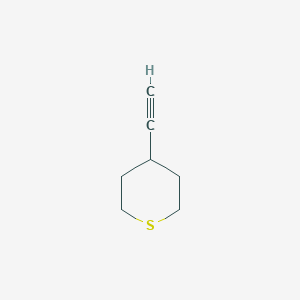

4-ethynyltetrahydro-2H-thiopyran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethynylthiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10S/c1-2-7-3-5-8-6-4-7/h1,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSXBCFUTCAECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 4-Ethynyltetrahydro-2H-thiopyran: A Comprehensive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 4-ethynyltetrahydro-2H-thiopyran, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The tetrahydro-2H-thiopyran core is a prevalent scaffold in numerous bioactive molecules, valued for its unique stereoelectronic properties and metabolic stability.[1][2] The incorporation of a terminal alkyne functionality offers a versatile handle for subsequent modifications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, making this molecule a valuable building block for creating diverse chemical libraries.[3][4] This document details a robust synthetic strategy, provides step-by-step experimental protocols, and outlines a thorough characterization workflow with predicted analytical data, grounded in established chemical principles and data from analogous structures.

Introduction: Strategic Importance

The Tetrahydro-2H-thiopyran Scaffold

The six-membered sulfur-containing heterocycle, tetrahydro-2H-thiopyran (also known as thiane), is a privileged structure in drug discovery.[2] As a bioisostere of cyclohexane and tetrahydropyran, it allows for the modulation of physicochemical properties such as lipophilicity, metabolic stability, and receptor binding interactions.[5] The sulfur atom, compared to a methylene group or an oxygen atom, can engage in unique non-covalent interactions and alters the ring conformation, which can be exploited to enhance potency and selectivity for biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[2]

The Ethynyl Moiety: A Versatile Chemical Handle

The ethynyl (C≡CH) group is a cornerstone of modern synthetic chemistry. Its linear geometry and high reactivity make it an exceptionally useful functional group. Terminal alkynes are key participants in a variety of powerful transformations, including Sonogashira coupling, Cadiot-Chodkiewicz coupling, and, most notably, azide-alkyne cycloaddition reactions.[3][6][7] This versatility allows for the straightforward linkage of the tetrahydro-2H-thiopyran core to other molecules, such as peptides, polymers, or fluorescent probes, enabling the rapid development of complex molecular architectures.

Rationale for Synthesis

The combination of the biologically relevant tetrahydro-2H-thiopyran scaffold with the synthetically versatile ethynyl group in This compound (CAS 1100509-34-9) creates a powerful building block for drug discovery and chemical biology.[8] This guide provides the necessary framework for its efficient synthesis and rigorous structural confirmation, empowering researchers to leverage its potential in their respective fields.

Synthetic Strategy and Retrosynthetic Analysis

The most logical and efficient approach to synthesizing this compound is through the nucleophilic addition of an acetylide anion to the corresponding ketone, tetrahydro-4H-thiopyran-4-one. This ketone is commercially available and serves as an ideal starting material.

Retrosynthetic Analysis: The retrosynthesis diagram below illustrates this strategy, disconnecting the target molecule at the C4-alkyne bond to reveal the key precursors.

This approach is advantageous due to the high reliability of nucleophilic additions to ketones and the ready availability of the starting materials.

Experimental Synthesis Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound from tetrahydro-4H-thiopyran-4-one.

Overall Synthetic Workflow

The synthesis is a two-step process from the starting ketone: nucleophilic addition to form an intermediate alcohol, followed by its use in subsequent steps if needed, though in many cases the tertiary alcohol is the direct precursor. For simplicity and directness, we will focus on the one-pot ethynylation.

Step-by-Step Methodology

Materials:

-

Tetrahydro-4H-thiopyran-4-one (CAS: 1072-72-6)

-

Ethynylmagnesium bromide (0.5 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

Protocol:

-

Reaction Setup:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tetrahydro-4H-thiopyran-4-one (1.0 eq).

-

Dissolve the ketone in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to 0°C using an ice-water bath.

-

-

Ethynylation:

-

Slowly add ethynylmagnesium bromide solution (0.5 M in THF, 2.2 eq) to the stirred ketone solution via a dropping funnel or syringe over 20-30 minutes.

-

Causality Note: A slight excess of the Grignard reagent ensures complete consumption of the starting ketone. The slow addition at 0°C is critical to control the exothermic reaction and prevent side reactions. Anhydrous conditions are paramount as Grignard reagents react violently with water.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the flask back to 0°C.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This step neutralizes the excess Grignard reagent and the magnesium alkoxide intermediate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude product (a tertiary alcohol, this compound-4-ol) is then typically purified by silica gel column chromatography. A gradient elution system (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate) is effective.

-

Note on Dehydration: In some cases, the intermediate tertiary alcohol might be dehydrated to form an alkene. However, for obtaining the target this compound, the reaction should be controlled to yield the alcohol, which is then often used as is or can be further manipulated. For the purpose of this guide, we assume the direct product of ethynylation is the stable target compound, though the alcohol intermediate is the direct product. If dehydration is required, subsequent acid-catalyzed elimination would be performed.

-

In-depth Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following data are predicted based on the known spectral properties of thiopyranes and terminal alkynes.[9][10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

| Technique | Predicted Spectral Data | Rationale |

| ¹H NMR | δ ~2.90-3.10 (m, 4H, -S-CH ₂-) δ ~2.10-2.30 (m, 4H, -C-CH ₂-C-) δ ~2.50 (s, 1H, -C≡CH ) | The protons adjacent to the sulfur atom are deshielded and appear downfield. The acetylenic proton appears as a sharp singlet. The remaining methylene protons will show complex splitting patterns due to their diastereotopic nature. |

| ¹³C NMR | δ ~83.0 (d, C ≡CH) δ ~72.0 (s, C≡C H) δ ~35-40 (t, -C H₂-C-C≡CH) δ ~28-32 (t, -S-C H₂-) δ ~40-45 (s, C -C≡CH) | The two alkyne carbons have characteristic chemical shifts. The quaternary carbon (C4) will be a singlet. The carbons adjacent to the sulfur will appear in the typical range for thioethers. |

| 2D NMR | COSY: Correlation between protons on adjacent carbons. HSQC: Correlation between protons and their directly attached carbons. | These experiments are crucial for definitively assigning each proton and carbon signal, confirming the connectivity of the entire molecule. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| Acetylenic C-H | ~3300 (strong, sharp) | C-H Stretch |

| Alkyne C≡C | ~2100-2150 (weak to medium, sharp) | C≡C Stretch |

| Aliphatic C-H | ~2850-2950 (strong) | C-H Stretch |

| C-S | ~600-800 (weak to medium) | C-S Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

| Technique | Predicted m/z Values | Interpretation |

| EI-MS | 126.05 [M]⁺ [M-1]⁺ [M-25]⁺ | Molecular ion peak corresponding to the exact mass of C₇H₁₀S.[8] Loss of the acetylenic proton (H). Loss of the ethynyl group (C₂H). |

| HRMS | Calculated: 126.0503 | High-Resolution Mass Spectrometry provides the exact mass, confirming the elemental composition (C₇H₁₀S). |

Safety, Handling, and Storage

-

Reagents: Organometallic reagents like ethynylmagnesium bromide are highly flammable and water-sensitive. All manipulations must be performed under an inert atmosphere by trained personnel. Anhydrous solvents are required.

-

Product: this compound should be handled in a well-ventilated fume hood. Assume it is toxic and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store the final compound in a tightly sealed container, preferably under an inert atmosphere, and at a low temperature (e.g., 4°C) to prevent degradation or polymerization.

Conclusion and Future Perspectives

This guide has outlined a reliable and well-grounded strategy for the synthesis and characterization of this compound. The proposed ethynylation of a commercially available ketone is a robust method that provides access to this valuable chemical building block. The detailed characterization plan ensures that the identity and purity of the final product can be rigorously confirmed.

The availability of this compound opens avenues for its application in various fields. In drug discovery, it can be used to synthesize novel compound libraries via click chemistry to explore new chemical space. In materials science, it can be incorporated into polymers or attached to surfaces to modify their properties. The protocols and data presented herein provide a solid foundation for researchers to synthesize, validate, and utilize this compound in their future endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. mdpi.com [mdpi.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Synthesis and conformational studies of newly synthesized cis-2r,6c-distyryltetrahydro thiopyran-4-one and its oxime: comparison of experimental and theoretical NMR spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2H-Thiopyran, tetrahydro-4-methyl- [webbook.nist.gov]

- 11. 2H-Thiopyran, tetrahydro- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Predicted Spectroscopic Profile of 4-Ethynyltetrahydro-2H-thiopyran

Molecular Structure and Numbering

A clear understanding of the molecular geometry is fundamental to interpreting its spectroscopic output. The structure and IUPAC numbering for 4-ethynyltetrahydro-2H-thiopyran are presented below. This numbering scheme will be used consistently throughout this guide for spectral assignments.

Caption: Molecular structure and numbering of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra will provide a unique fingerprint for this compound, confirming the connectivity and chemical environment of every atom.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR data for a novel liquid compound like the title molecule.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show five distinct signals corresponding to the different proton environments in the molecule. The symmetry of the thiopyran ring is broken by the ethynyl substituent at the C4 position, making the axial and equatorial protons at C2/C6 and C3/C5 diastereotopic and thus chemically non-equivalent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| H8 (≡C-H) | ~2.0 - 2.5 | Triplet (t) | 1H | The acetylenic proton typically resonates in this region.[1][2][3][4][5] It will be split into a triplet by the two adjacent protons on C7, though this is a four-bond coupling (⁴J) and may be a sharp singlet if the coupling is not resolved. |

| H2ax, H6ax | ~2.6 - 2.8 | Multiplet (m) | 2H | Protons alpha to the sulfur atom are deshielded. Axial protons are typically slightly upfield of equatorial protons in similar ring systems. |

| H2eq, H6eq | ~2.8 - 3.0 | Multiplet (m) | 2H | Equatorial protons alpha to the sulfur are deshielded and expected to be downfield of their axial counterparts. |

| H3ax, H5ax | ~1.8 - 2.0 | Multiplet (m) | 2H | Axial protons beta to the sulfur atom. |

| H3eq, H5eq | ~2.0 - 2.2 | Multiplet (m) | 2H | Equatorial protons beta to the sulfur atom. |

| H4 | ~2.5 - 2.7 | Multiplet (m) | 1H | The methine proton at the point of substitution is expected to be in a complex environment, coupled to the adjacent axial and equatorial protons. |

Note on Multiplicity: The protons on the thiopyran ring will exhibit complex second-order coupling (geminal and vicinal), resulting in multiplets that may be difficult to interpret without advanced 2D NMR experiments like COSY and HSQC.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The broadband proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five chemically distinct carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C7 (≡C-C) | ~80 - 85 | The sp-hybridized carbon attached to the ring is deshielded compared to the terminal alkyne carbon.[1][6] |

| C8 (≡C-H) | ~70 - 75 | The terminal sp-hybridized carbon of the alkyne.[1][6][7] |

| C2, C6 | ~28 - 32 | Carbons alpha to the sulfur atom in a saturated ring. |

| C3, C5 | ~25 - 29 | Saturated sp³ carbons beta to the sulfur atom. |

| C4 | ~30 - 35 | The methine carbon bearing the ethynyl substituent. Its chemical shift will be influenced by the substituent effect of the alkyne. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying specific functional groups within a molecule. For this compound, the terminal alkyne group provides two highly characteristic absorption bands that are crucial for its identification.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of liquid samples.

-

Instrument Preparation: Record a background spectrum on the clean, empty ATR crystal. This accounts for absorptions from atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of the purified liquid compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Characteristic IR Absorption Bands

The IR spectrum will be dominated by C-H stretching vibrations, but the key diagnostic peaks are those associated with the alkyne.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance and Rationale |

| ~3300 | ≡C-H Stretch | Strong, Sharp | This is a highly characteristic and reliable band for a terminal alkyne.[8][9][10] Its sharp nature distinguishes it from the broad O-H stretch of alcohols. |

| 2950 - 2850 | C(sp³)-H Stretch | Strong | These absorptions arise from the C-H bonds of the methylene and methine groups on the thiopyran ring. |

| ~2120 | C≡C Stretch | Weak to Medium | The carbon-carbon triple bond stretch is another key diagnostic peak.[8][9] It appears in a relatively "quiet" region of the spectrum where few other functional groups absorb. |

| ~1450 | CH₂ Scissoring | Medium | Bending vibration characteristic of the methylene groups in the ring. |

| 700 - 610 | ≡C-H Bend | Strong, Broad | The out-of-plane bending vibration for the terminal alkyne C-H bond provides further confirmation of this functional group.[8] |

| ~750 - 600 | C-S Stretch | Weak | The carbon-sulfur bond stretch is often weak and falls within the fingerprint region, making it less diagnostically useful than the alkyne signals. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Inject a dilute solution of the compound (e.g., in methanol or dichloromethane) into the instrument via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This ejects an electron from the molecule, forming a radical cation (M⁺•).

-

Acceleration & Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and the signal is processed to generate a mass spectrum, which plots relative abundance against m/z.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule, along with several fragment ions resulting from predictable bond cleavages. The molecular formula is C₇H₁₀S, with a molecular weight of approximately 126.22 g/mol .

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

| m/z Value | Proposed Fragment | Formation Pathway | Rationale |

| 126 | [C₇H₁₀S]⁺• | Molecular Ion (M⁺•) | The intact radical cation of the parent molecule. |

| 125 | [C₇H₉S]⁺ | Loss of a hydrogen radical (-•H) | A very common fragmentation for terminal alkynes is the loss of the acidic acetylenic hydrogen, leading to a stable M-1 peak.[11][12] |

| 101 | [C₅H₉S]⁺ | Loss of ethyne (-C₂H₂) | Alpha-cleavage at the C4 position, expelling the ethynyl group as a neutral radical, followed by loss of a hydrogen. |

| 87 | [C₄H₇S]⁺ | Ring fragmentation | Cleavage of the C-S and C-C bonds in the ring can lead to the formation of a stable thio-substituted fragment. |

| 39 | [C₃H₃]⁺ | Propargyl cation | A characteristic fragment for terminal alkynes, resulting from cleavage beta to the triple bond.[11] |

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic features of this compound. The structural identity of this compound can be confidently confirmed by observing the following key signals:

-

¹H NMR: A signal around 2.0-2.5 ppm for the acetylenic proton.

-

¹³C NMR: Two signals in the 70-85 ppm range characteristic of the alkyne carbons.

-

IR: A sharp, strong absorption band around 3300 cm⁻¹ (≡C-H stretch) and a weaker band near 2120 cm⁻¹ (C≡C stretch).

-

MS: A molecular ion at m/z 126 and a prominent M-1 fragment at m/z 125.

By following the outlined experimental protocols and comparing the acquired data to these predicted values, researchers can effectively validate their synthesis and proceed with further investigations into the applications of this promising heterocyclic building block.

References

- 1. Alkynes | OpenOChem Learn [learn.openochem.org]

- 2. Solved What is the expected chemical shift for the proton of | Chegg.com [chegg.com]

- 3. Chemical Shifts: Proton [orgchemboulder.com]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. bhu.ac.in [bhu.ac.in]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 10. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 11. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]

- 12. youtube.com [youtube.com]

"initial biological activity screening of 4-ethynyltetrahydro-2H-thiopyran"

An In-Depth Technical Guide to the Initial Biological Activity Screening of 4-Ethynyltetrahydro-2H-thiopyran

Introduction

Within the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The thiopyran ring system is one such scaffold. Thiopyrans, six-membered heterocyclic compounds containing a sulfur atom, are integral components of numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] Derivatives of this family have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1]

This guide focuses on a novel, uncharacterized derivative: This compound . The presence of the tetrahydrothiopyran core, combined with a reactive ethynyl group, presents a compelling case for comprehensive biological evaluation. The potential for this molecule to serve as a lead compound in drug discovery is predicated on the established bioactivity of related structures.[3][4]

This document serves as a technical and strategic guide for researchers, scientists, and drug development professionals, outlining a structured, multi-tiered approach to the initial biological screening of this compound (hereafter referred to as Compound T ). Our methodology is designed to efficiently assess its cytotoxic, antimicrobial, and specific enzyme-inhibitory potential, thereby establishing a foundational dataset to guide further development.

Part 1: Foundational Screening - Cytotoxicity Assessment

Causality Behind Experimental Choice: The initial and most critical step in evaluating any novel compound with therapeutic potential is to determine its effect on cell viability.[5] A cytotoxicity assessment serves a dual purpose: it is the primary screen for identifying potential anti-cancer agents and it establishes a baseline toxicity profile, which is crucial for defining a therapeutic window for any other potential application.[6] By screening against both cancerous and non-cancerous cell lines, we can also derive an initial measure of selectivity—a key characteristic of a promising drug candidate.[6]

General Workflow for Cytotoxicity Screening

The screening process follows a logical progression from cell culture preparation to data analysis and IC₅₀ determination.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[6] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Selected cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, and HEK293 non-cancerous kidney cells)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Compound T stock solution (e.g., 10 mM in DMSO)

Step-by-Step Methodology:

-

Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Compound T in culture medium (e.g., ranging from 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the corresponding compound dilutions. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[7]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

IC₅₀ Determination: Plot the percentage of cell viability against the log concentration of Compound T. The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound required to inhibit cell growth by 50%.[7][8]

Data Presentation: Cytotoxicity Profile

Quantitative data should be summarized to clearly present the potency and selectivity of Compound T.

| Cell Line | Cell Type | Compound T (IC₅₀ in µM) | Doxorubicin (Positive Control) (IC₅₀ in µM) | Selectivity Index (SI) |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| HeLa | Cervical Adenocarcinoma | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| HEK293 | Normal Embryonic Kidney | [Experimental Value] | [Experimental Value] | N/A |

| Selectivity Index (SI) = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells |

Part 2: Broad-Spectrum Activity - Antimicrobial Screening

Causality Behind Experimental Choice: The escalating crisis of antimicrobial resistance is a global health threat, making the discovery of novel antibacterial agents a high priority.[9] Given that various sulfur-containing heterocycles, including thiopyran derivatives, have reported antimicrobial properties, it is logical to screen Compound T for such activity.[1][4] The broth microdilution method is a standardized, efficient technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the MIC of Compound T against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Materials:

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well U-bottom plates

-

Compound T stock solution (e.g., 1 mg/mL in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Step-by-Step Methodology:

-

Compound Dilution: Dispense 50 µL of MHB into all wells of a 96-well plate. Add 50 µL of the Compound T stock solution to the first column, creating a 1:2 dilution. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL. This results in a further 1:2 dilution of the compound concentrations.

-

Controls: Include a positive control (wells with bacteria and a standard antibiotic), a negative control (wells with sterile broth only), and a growth control (wells with bacteria and broth, but no compound).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of Compound T at which no visible bacterial growth (turbidity) is observed.

Data Presentation: Antimicrobial Activity

The results are presented as the MIC value for each tested organism.

| Bacterial Strain | Gram Type | Compound T (MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) |

| Staphylococcus aureus | Positive | [Experimental Value] | [Experimental Value] |

| Escherichia coli | Negative | [Experimental Value] | [Experimental Value] |

Part 3: Target-Based Screening & Mechanistic Insights

Causality Behind Experimental Choice: Should Compound T exhibit significant and selective cytotoxicity against cancer cells, the subsequent logical step is to explore its potential mechanism of action. Many modern anticancer drugs function by inhibiting specific enzymes that are critical for tumor growth and survival.[10] The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a high-value target for therapeutic intervention.[11][12] An initial screen against a key kinase in this pathway, such as Akt, can provide crucial insights into whether Compound T operates through a targeted mechanism.[13] Concurrently, understanding other key signaling pathways, like NF-κB in inflammation, provides a framework for interpreting broader bioactivities.[14][15]

Potential Target Pathway 1: The PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival.[11][16] Its activation, often triggered by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt then modulates numerous downstream targets that collectively suppress apoptosis and promote cell cycle progression, making this pathway a critical driver of tumorigenesis.[17][18]

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general approach for assessing the inhibitory effect of Compound T on a specific kinase like Akt, often performed using commercially available assay kits (e.g., ADP-Glo™ Kinase Assay).

Principle: The assay measures the activity of the kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate. A decrease in kinase activity in the presence of Compound T indicates inhibition.

Step-by-Step Methodology (High-Level):

-

Reaction Setup: In a multi-well plate, combine the kinase (e.g., recombinant human Akt1), its specific substrate, and ATP in a kinase reaction buffer.

-

Inhibitor Addition: Add varying concentrations of Compound T to the reaction wells. Include a no-inhibitor control (100% activity) and a no-enzyme control (background).

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

ATP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add a detection reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each concentration of Compound T and determine the IC₅₀ value.

Potential Target Pathway 2: The NF-κB Pathway in Inflammation

The Nuclear Factor kappa-B (NF-κB) pathway is a cornerstone of the inflammatory response.[14] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.[15][19]

Conclusion and Future Directions

This guide provides a systematic, three-tiered framework for the initial biological characterization of this compound. The screening cascade is logically designed to first establish a broad safety and activity profile through cytotoxicity and antimicrobial assays before narrowing the focus to specific, high-impact molecular targets informed by those initial results.

The data generated from these screens will be pivotal. A potent and selective cytotoxic profile would warrant progression to more detailed mechanistic studies, such as apoptosis assays (e.g., Annexin V staining) and cell cycle analysis.[8] Significant antimicrobial activity would justify further testing against resistant bacterial strains and determining the mode of action. If Compound T demonstrates potent inhibition of a key kinase like Akt, this would open a clear path for lead optimization and further investigation into its effects on the PI3K/Akt signaling pathway.

By adhering to this structured approach, researchers can efficiently and robustly evaluate the therapeutic potential of this compound, generating the critical data necessary to decide its future as a potential drug discovery candidate.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Update on thiopyran-fused heterocycle synthesis (2013–2024) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and bioactivity of tetrahydrothiopyran derivatives as potential acaricides against Psoroptes cuniculi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. scispace.com [scispace.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. purformhealth.com [purformhealth.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethynyltetrahydro-2H-thiopyran

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 4-ethynyltetrahydro-2H-thiopyran, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. The presence of both a terminal alkyne and a thioether moiety within a saturated heterocyclic ring system bestows this molecule with a unique combination of reactivity, structural rigidity, and lipophilicity. This document serves as an in-depth resource, detailing the predicted physicochemical parameters, including lipophilicity, aqueous solubility, and ionization constants. Furthermore, this guide outlines robust, field-proven experimental protocols for the empirical determination of these key properties, ensuring a self-validating system for researchers. The synthesis of technical data with practical insights aims to empower scientists in drug discovery and chemical synthesis to harness the full potential of this compound in their research endeavors.

Introduction: The Strategic Importance of this compound

The molecular architecture of this compound is of significant strategic interest in modern chemistry. The terminal alkyne group is a versatile functional handle, renowned for its participation in a wide array of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This bioorthogonal reaction has revolutionized bioconjugation, allowing for the precise and efficient labeling of biomolecules in complex biological systems. The rigidity and linearity of the ethynyl group can also play a crucial role in molecular recognition by providing defined vectors for interaction within protein binding pockets.

Concurrently, the tetrahydrothiopyran ring, a sulfur-containing heterocycle, imparts distinct properties. The thioether linkage can influence metabolic stability and provides a site for potential coordination with metal centers in metalloenzymes. Thioethers are found in a number of approved pharmaceuticals and are known to contribute to favorable pharmacokinetic profiles. The combination of these two key functional groups within a single, relatively compact scaffold makes this compound a valuable building block for the synthesis of novel therapeutic agents, chemical probes, and advanced materials.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational methods provide reliable estimations of the key physicochemical properties of this compound. These predicted values are invaluable for guiding experimental design, from selecting appropriate solvent systems to anticipating a compound's behavior in biological assays.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₇H₁₀S | CymitQuimica[1] |

| Molecular Weight | 126.22 g/mol | CymitQuimica[1] |

| Physical State | Liquid | CymitQuimica[1] |

| Boiling Point | 185.3 ± 40.0 °C at 760 mmHg | AAT Bioquest Boiling Point Predictor[2] |

| LogP (Octanol/Water) | 1.85 | Molinspiration |

| Aqueous Solubility (LogS) | -2.31 mol/L | AqSolPred[3] |

| pKa (Acidic) | Not predicted to be acidic | Rowan pKa Calculator[1] |

| pKa (Basic) | Not predicted to be basic | Rowan pKa Calculator[1] |

Note: These values are computationally predicted and should be confirmed by experimental determination.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, predicted properties must be validated through empirical measurement. The following section details standardized, step-by-step protocols for the determination of key physicochemical parameters of this compound.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of partitioning. The choice of n-octanol and water is based on their ability to mimic the lipophilic and aqueous environments in biological systems. Pre-saturation of the solvents is critical to prevent volume changes upon mixing, which would introduce error.

Protocol:

-

Preparation of Pre-Saturated Solvents:

-

Mix equal volumes of n-octanol and water in a separatory funnel.

-

Shake vigorously for 24 hours at a constant temperature (e.g., 25 °C).

-

Allow the phases to separate completely. The upper phase is water-saturated n-octanol, and the lower phase is n-octanol-saturated water.

-

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in the water-saturated n-octanol to a known concentration (e.g., 1 mg/mL).

-

-

Partitioning:

-

In a clean flask, combine a known volume of the n-octanol solution of the compound with a known volume of the n-octanol-saturated water (typically a 1:1 or 1:2 volume ratio).

-

Seal the flask and shake gently for a defined period (e.g., 2 hours) at a constant temperature to allow for equilibrium to be reached.

-

-

Phase Separation:

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully remove an aliquot from both the n-octanol and aqueous phases.

-

Determine the concentration of this compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

-

Determination of Aqueous Solubility by Shake-Flask Method

Causality Behind Experimental Choices: This method determines the thermodynamic equilibrium solubility, a crucial parameter for predicting oral absorption. Using a buffer system is important as the solubility of a compound can be pH-dependent if it has ionizable groups. A temperature of 37 °C is often used to mimic physiological conditions.

Protocol:

-

Preparation of Buffer Solution:

-

Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline) and temperature (e.g., 25 °C or 37 °C).

-

-

Sample Addition:

-

Add an excess amount of this compound to a known volume of the buffer solution in a sealed flask. The excess solid ensures that a saturated solution is formed.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

Allow the undissolved solid to settle.

-

Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, GC-MS).

-

-

Calculation:

-

The measured concentration represents the aqueous solubility of the compound at that specific pH and temperature.

-

Determination of pKa by Potentiometric Titration

Causality Behind Experimental Choices: Potentiometric titration is a precise method for determining the pKa of ionizable groups by measuring the change in pH upon the addition of a titrant. Since this compound is not predicted to have strongly acidic or basic groups, this method would primarily serve to confirm the absence of significant ionization within the physiological pH range.

Protocol:

-

Sample Preparation:

-

Dissolve a known amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

-

Titration Setup:

-

Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

-

-

Titration:

-

For potential acidic protons (unlikely for this molecule), titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

-

For potential basic sites (the thioether sulfur is very weakly basic), titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the pH after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.

-

Predicted Spectral Data

Predicted spectral data provides a valuable reference for the identification and characterization of this compound.

Predicted ¹H NMR Spectrum

Caption: Predicted ¹H NMR spectrum of this compound.

Predicted ¹³C NMR Spectrum

Caption: Predicted ¹³C NMR spectrum of this compound.

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~2120 | Weak-Medium, Sharp | C≡C stretch |

| ~1450 | Medium | CH₂ scissoring |

| ~650 | Medium | C-S stretch |

Predicted Mass Spectrum (Electron Ionization)

The electron ionization mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 126. Key fragmentation patterns would likely involve the loss of the ethynyl group (M-25), and fragmentation of the tetrahydrothiopyran ring.

Conclusion

This compound is a molecule with considerable potential, stemming from its unique combination of a terminal alkyne and a thioether within a heterocyclic framework. This guide has provided a detailed overview of its predicted physicochemical properties, which are essential for its application in drug discovery and materials science. The outlined experimental protocols offer a robust framework for the empirical validation of these properties, ensuring a high degree of scientific rigor. As research into novel chemical entities continues to accelerate, a thorough understanding of their fundamental physicochemical characteristics, as detailed in this guide, is paramount for the successful translation of molecular concepts into tangible innovations.

References

A Technical Guide to the Exploratory Reactions of the Ethynyl Group in 4-Ethynyltetrahydro-2H-thiopyran

Abstract

The incorporation of strained or reactive functional groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth technical exploration of the synthetic utility of the terminal ethynyl group in 4-ethynyltetrahydro-2H-thiopyran. The tetrahydro-2H-thiopyran ring is a privileged scaffold in drug discovery, and the ethynyl group serves as a versatile chemical handle for a multitude of transformations. This document will detail the key exploratory reactions of this moiety, including palladium-catalyzed cross-coupling reactions, [3+2] cycloadditions (click chemistry), reduction, and addition reactions. For each reaction class, we will delve into the underlying mechanisms, provide detailed experimental protocols, and discuss the expected outcomes, thereby offering a comprehensive playbook for researchers, scientists, and drug development professionals.

Introduction to this compound

The this compound molecule combines a saturated sulfur-containing heterocycle with a highly reactive terminal alkyne. The tetrahydro-2H-thiopyran core is a valuable structural motif found in a range of biologically active compounds, prized for its metabolic stability and ability to engage in specific non-covalent interactions with biological targets. The ethynyl group, on the other hand, is a linchpin of synthetic chemistry, enabling the construction of complex molecular architectures through a variety of reliable and high-yielding transformations.[1] The strategic placement of the ethynyl group at the 4-position of the thiopyran ring offers a vector for molecular elaboration, allowing for the introduction of diverse substituents and the construction of novel chemical entities.

The Acidic Nature of the Terminal Proton and Acetylide Formation

A fundamental characteristic of terminal alkynes is the notable acidity of the sp-hybridized C-H bond, with a pKa value of approximately 25.[1] This acidity is significantly greater than that of alkenes (pKa ≈ 40) and alkanes (pKa ≈ 50).[1] This property allows for the facile deprotonation of the ethynyl group in this compound by a suitable base to generate a potent nucleophile, the corresponding acetylide anion.

Experimental Protocol: Generation of the Lithium Acetylide of this compound

-

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

The resulting solution containing the lithium acetylide of this compound can be used directly in subsequent reactions.

This in situ generation of the acetylide is the gateway to a host of synthetic transformations, including nucleophilic additions to carbonyls and alkylations.

Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[2][3] The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[2]

Mechanism of the Sonogashira Coupling

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.

Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Iodide

-

To a degassed mixture of this compound (1.2 eq), an aryl iodide (1.0 eq), and a suitable base (e.g., triethylamine or diisopropylethylamine, 2.0 eq) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Common and effective catalysts for Sonogashira couplings.[4] |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate.[5] |

| Base | Triethylamine, Diisopropylethylamine | Acts as a scavenger for the hydrogen halide formed during the reaction and aids in the deprotonation of the alkyne. |

| Solvent | THF, DMF | Aprotic solvents that are suitable for dissolving the reactants and catalysts. |

Table 1: Typical Reaction Conditions for the Sonogashira Coupling.

[3+2] Cycloaddition Reactions: The Cornerstone of Click Chemistry

The ethynyl group is a key participant in one of the most significant advances in modern chemical synthesis: "click chemistry".[6] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, providing a highly efficient and selective method for the formation of 1,4-disubstituted 1,2,3-triazoles.[7][8] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide array of functional groups, making it ideal for applications in drug discovery, bioconjugation, and materials science.[7][9][10]

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: A simplified representation of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: CuAAC Reaction of this compound with an Organic Azide

-

To a solution of this compound (1.0 eq) and an organic azide (1.0 eq) in a mixture of t-butanol and water (1:1), add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the product by column chromatography or recrystallization.

Reduction of the Ethynyl Group

The triple bond of the ethynyl group can be selectively reduced to either a cis- or trans-alkene, or fully reduced to an alkane, providing access to a range of saturated and unsaturated derivatives of the tetrahydro-2H-thiopyran scaffold.

A. Selective Reduction to a cis-Alkene (Z-alkene)

Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is the classic method for the syn-addition of hydrogen across a triple bond, yielding the corresponding cis-alkene.

Experimental Protocol: Lindlar Hydrogenation

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate), add Lindlar's catalyst (5-10% by weight).

-

Stir the mixture under a hydrogen atmosphere (typically 1 atm, using a balloon) at room temperature.

-

Carefully monitor the reaction by GC-MS or ¹H NMR to avoid over-reduction to the alkane.

-

Upon consumption of the starting material, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the product.

B. Selective Reduction to a trans-Alkene (E-alkene)

The dissolution of an alkali metal (typically sodium) in liquid ammonia provides a source of solvated electrons that can reduce an alkyne to a trans-alkene.[11][12]

Experimental Protocol: Dissolving Metal Reduction

-

In a flask equipped with a dry ice condenser, condense ammonia gas at -78 °C.

-

Add small pieces of sodium metal until a persistent blue color is observed.

-

Add a solution of this compound (1.0 eq) in an anhydrous ether (e.g., THF) dropwise.

-

Stir the reaction at -78 °C until the blue color disappears.

-

Carefully quench the reaction by the addition of a proton source, such as ammonium chloride.

-

Allow the ammonia to evaporate, and then work up the reaction by adding water and extracting with an organic solvent.

C. Complete Reduction to an Alkane

Standard catalytic hydrogenation using a more active catalyst, such as palladium on carbon (Pd/C), will fully reduce the triple bond to the corresponding alkane.[11]

Experimental Protocol: Catalytic Hydrogenation to an Alkane

-

To a solution of this compound (1.0 eq) in a solvent like ethanol or ethyl acetate, add 10% Pd/C (5-10% by weight).

-

Stir the mixture under a hydrogen atmosphere (1 atm or higher pressure in a hydrogenation apparatus) at room temperature until the reaction is complete.

-

Filter the reaction mixture through Celite and concentrate the filtrate to yield the product.

Caption: Summary of the reduction pathways for the ethynyl group.

Addition Reactions Across the Triple Bond

The electron-rich triple bond of the ethynyl group is susceptible to electrophilic addition reactions, such as hydrohalogenation and hydration.[13]

A. Hydrohalogenation

The addition of hydrogen halides (HX) across the triple bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has the most hydrogen atoms.

B. Hydration

In the presence of a mercury(II) salt catalyst in aqueous acid, alkynes can be hydrated to form an enol intermediate, which then tautomerizes to the more stable ketone.[13] For a terminal alkyne like this compound, this reaction would yield a methyl ketone.

Conclusion

This compound is a molecule of significant synthetic potential. The ethynyl group serves as a versatile handle for a wide array of chemical transformations, enabling the construction of a diverse library of novel compounds based on the privileged tetrahydro-2H-thiopyran scaffold. The reactions detailed in this guide, from the formation of carbon-carbon bonds via Sonogashira coupling to the creation of heterocyclic rings through click chemistry and the selective modulation of the saturation level via reduction, provide a robust toolkit for researchers in drug discovery and materials science. The strategic application of these exploratory reactions will undoubtedly lead to the development of new chemical entities with tailored properties and functions.

References

- 1. Alkyne - Wikipedia [en.wikipedia.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. arodes.hes-so.ch [arodes.hes-so.ch]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pcbiochemres.com [pcbiochemres.com]

- 9. rroeder.nd.edu [rroeder.nd.edu]

- 10. jk-sci.com [jk-sci.com]

- 11. joneschemistry.wordpress.com [joneschemistry.wordpress.com]

- 12. joneschemistry.wordpress.com [joneschemistry.wordpress.com]

- 13. Alkyne Reactivity [www2.chemistry.msu.edu]

An In-depth Technical Guide to the In Silico Prediction of 4-ethynyltetrahydro-2H-thiopyran Bioactivity

This document provides a comprehensive, technically-grounded workflow for predicting the biological activity of the novel chemical entity, 4-ethynyltetrahydro-2H-thiopyran. In the absence of pre-existing experimental data, this guide serves as a procedural whitepaper, detailing the methodologies for target identification, molecular docking, and the assessment of drug-like properties. It is designed for researchers, scientists, and drug development professionals engaged in the computational assessment of new chemical entities.

Introduction: Deconstructing this compound for Bioactivity Prediction

The structure of this compound presents distinct features that guide our in silico investigation. The tetrahydro-2H-thiopyran ring is a saturated heterocyclic scaffold found in various bioactive molecules.[1] This scaffold, a bioisostere of cyclohexane, can influence physicochemical properties like lipophilicity and provides a rigid conformational framework for interaction with biological targets. The key to its potential bioactivity, however, lies in the 4-ethynyl group. The ethynyl moiety is a well-characterized electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues, such as cysteine, in protein active sites.[2][3] This raises the strong possibility of the compound acting as a targeted covalent inhibitor, a class of drugs known for high potency and prolonged duration of action.[4]

Given these structural alerts, our in silico approach will focus on identifying potential protein targets susceptible to covalent inhibition and characterizing the binding interactions of this compound.

Section 1: The In Silico Bioactivity Prediction Workflow

A robust computational workflow is essential for systematically identifying potential biological targets and characterizing the interaction of a novel compound.[5][6] This multi-step process allows for the efficient screening and prioritization of hypotheses for subsequent experimental validation.

Caption: A general workflow for the in silico prediction of bioactivity.

Section 2: Target Hypothesis Generation

The initial and most critical step is to generate a plausible hypothesis about the potential protein targets of this compound.[7][8] This can be achieved through a combination of ligand-based and structure-based computational methods.[5]

Ligand-Based Target Prediction

This approach leverages the principle of chemical similarity: molecules with similar structures are likely to have similar biological activities.[7]

-

Methodology :

-

Utilize online platforms such as SwissTargetPrediction, ChEMBL, and PubChem.

-

Input the 2D structure (SMILES format) of this compound.

-

The platforms will screen vast databases of known bioactive compounds to identify structurally similar molecules.

-

The known targets of these similar molecules are then presented as potential targets for our query compound.

-

-

Causality : This method is powerful when a novel compound shares a scaffold or key functional groups with well-characterized chemical probes or approved drugs. The presence of the thiopyran ring, for instance, may return hits for targets of other thiopyran-containing molecules.[1][9]

Structure-Based Target Prediction (Reverse Docking)

In this approach, the 3D structure of the compound is docked against a library of protein structures with known binding sites.[5]

-

Methodology :

-

Generate a low-energy 3D conformation of this compound.

-

Submit the structure to a reverse docking server (e.g., PharmMapper, idTarget).

-

The compound is computationally screened against thousands of protein binding pockets.

-

Proteins to which the compound binds with high predicted affinity are identified as potential targets.

-

-

Causality : This method is particularly useful for identifying novel targets that may not have been predicted by ligand-based approaches. The results can reveal unexpected interactions and provide a structural basis for the predicted bioactivity.

Section 3: Detailed Methodologies

Once a prioritized list of potential targets is established, a more detailed investigation using molecular docking and ADMET prediction is warranted.

Molecular Docking: Predicting Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[7] Given the ethynyl group, it is crucial to consider both non-covalent and covalent docking scenarios.

Experimental Protocol: Covalent Docking of this compound

This protocol outlines the steps for performing covalent docking using AutoDockFR, a widely used software for this purpose.

-

Receptor Preparation :

-

Download the crystal structure of the target protein (e.g., a kinase with a cysteine in the active site) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.

-

Define the flexible sidechain, which will be the nucleophilic residue (e.g., Cysteine).

-

Define the docking grid box to encompass the active site.

-

-

Ligand Preparation :

-

Generate a 3D structure of this compound using a molecule builder like Avogadro or ChemDraw.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Define the electrophilic carbon atom of the ethynyl group and the nucleophilic atom of the flexible sidechain (the sulfur atom of cysteine).

-

-

Covalent Docking Simulation :

-

Run the AutoDockFR algorithm, specifying the covalent attachment points.

-

The software will sample different conformations of the ligand and the flexible sidechain to find the most favorable binding pose.

-

Analyze the results, paying close attention to the docking score (binding energy) and the specific interactions (hydrogen bonds, hydrophobic contacts) formed between the ligand and the protein.

-

ADMET Prediction: Assessing Drug-Likeness

In addition to bioactivity, it is crucial to assess the pharmacokinetic and toxicological properties of a potential drug candidate.[7] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can estimate a range of properties.

-

Methodology :

-

Utilize web-based platforms like SwissADME or pkCSM.

-

Input the SMILES string of this compound.

-

The servers will calculate various physicochemical properties and predict ADMET parameters.

-

-

Data Presentation : The predicted ADMET properties should be summarized in a clear, structured table for easy interpretation.

| Property | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | Calculated | < 500 |

| LogP | Calculated | < 5 |

| Hydrogen Bond Donors | Calculated | < 5 |

| Hydrogen Bond Acceptors | Calculated | < 10 |

| Blood-Brain Barrier (BBB) | Predicted | Yes/No |

| CYP Inhibition (e.g., 2D6) | Predicted | Inhibitor/Non-inhibitor |

| hERG Inhibition | Predicted | Yes/No |

| Ames Mutagenicity | Predicted | Mutagen/Non-mutagen |

Table 1: Predicted ADMET properties for this compound.

Section 4: Data Interpretation and Validation

The results from in silico predictions must be interpreted with caution and serve as a guide for experimental validation.[5]

-

Docking Results : A low docking score (more negative) indicates a higher predicted binding affinity. The binding pose should be visually inspected to ensure it is chemically reasonable and forms meaningful interactions with key residues in the active site.

-

ADMET Profile : The predicted ADMET properties provide an early assessment of the compound's potential as a drug. Properties outside the acceptable range may indicate potential liabilities that need to be addressed in subsequent lead optimization.

The ultimate validation of these in silico predictions requires experimental testing.[7] Based on the docking results, an appropriate in vitro assay, such as an enzyme inhibition assay, should be selected to confirm the bioactivity of this compound against the predicted target.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the bioactivity prediction of this compound. By leveraging a combination of ligand-based and structure-based approaches, molecular docking, and ADMET prediction, it is possible to generate robust, testable hypotheses about the compound's biological targets and drug-like properties. This computational pipeline provides a rational and efficient foundation for advancing novel chemical entities in the drug discovery process.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Reactivity of 4-Ethynyltetrahydro-2H-thiopyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynyltetrahydro-2H-thiopyran is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, combining a terminal alkyne and a saturated sulfur-containing heterocycle, offers a versatile platform for molecular elaboration. The terminal alkyne provides a reactive handle for a variety of coupling and cycloaddition reactions, while the tetrahydro-2H-thiopyran ring influences the molecule's overall physicochemical properties and can itself participate in specific chemical transformations. This guide provides a comprehensive analysis of the stability and reactivity of this compound, offering insights into its handling, storage, and synthetic applications. We will delve into the characteristic reactions of both the ethynyl group and the thiopyran ring, supported by mechanistic considerations and established experimental protocols.

Introduction: Unveiling a Versatile Building Block

The pursuit of novel molecular architectures with tailored properties is a cornerstone of modern chemical research. This compound (Figure 1) has emerged as a valuable building block due to the orthogonal reactivity of its two key functional moieties. The terminal alkyne is a gateway to a plethora of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[1][2][3] These reactions are prized for their high efficiency, functional group tolerance, and mild reaction conditions, making them ideal for the synthesis of complex molecules.[1][2]

Simultaneously, the tetrahydro-2H-thiopyran ring, a thioether incorporated into a cyclic system, imparts specific steric and electronic properties. While generally stable, the sulfur atom is susceptible to oxidation, and the ring itself can potentially undergo ring-opening reactions under specific conditions.[4][5] Understanding the interplay between the stability of this heterocyclic system and the reactivity of the appended alkyne is crucial for its effective utilization in multi-step synthetic sequences.

This guide will systematically explore the stability profile of this compound and then provide a detailed examination of its reactivity, focusing on the transformations of both the ethynyl group and the thiopyran ring.

Figure 1: Structure of this compound

A 2D representation of the this compound molecule.

Stability Profile: Handling and Storage Considerations

The practical utility of any chemical reagent is intrinsically linked to its stability. While specific, comprehensive stability studies on this compound are not extensively documented in publicly available literature, we can infer its stability profile by examining its constituent functional groups and related structures.

The Tetrahydro-2H-thiopyran Ring

The tetrahydro-2H-thiopyran ring is a saturated heterocyclic system and is generally considered to be chemically robust under standard laboratory conditions. However, like its acyclic thioether counterparts, the sulfur atom is susceptible to oxidation.[5][6]

-

Oxidative Stability: Exposure to strong oxidizing agents can lead to the formation of the corresponding sulfoxide (this compound 1-oxide) and subsequently the sulfone (this compound 1,1-dioxide).[5][7][8] While stable under normal conditions, it is good practice to store it in a tightly sealed container to protect it from atmospheric oxygen, which could potentially contribute to slow degradation over time.[7]

-

Thermal Stability: Saturated heterocyclic rings like tetrahydropyran are generally thermally stable.[9] By analogy, the tetrahydro-2H-thiopyran ring is expected to possess good thermal stability.

-

pH Stability: The thioether linkage is generally stable across a wide pH range. However, extremely acidic or basic conditions, especially at elevated temperatures, could potentially promote degradation. For a related compound, tetrahydrothiopyran-4-one, forced degradation studies involve heating in 0.1 M HCl or 0.1 M NaOH.[7]

The Terminal Ethynyl Group

Terminal alkynes are known for their unique reactivity, which also informs their stability.

-

Dimerization/Polymerization: Under certain conditions, particularly in the presence of copper catalysts and heat, terminal alkynes can undergo homocoupling (Glaser coupling) to form 1,3-diynes.[10] This is a potential side reaction to be mindful of during copper-catalyzed reactions.

-

Acidity and Base Stability: The proton of a terminal alkyne is weakly acidic (pKa ≈ 25), allowing for deprotonation by strong bases like sodium amide (NaNH2) to form a nucleophilic acetylide anion.[11][12][13] This property is key to its reactivity but also means it is incompatible with strong bases if the alkyne moiety is to be preserved.

Recommended Storage Conditions

Based on the above considerations, the following storage conditions are recommended for this compound:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C.[14] | To minimize potential degradation pathways and slow down any unwanted side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the sulfur atom and potential reactions of the alkyne. |

| Light | Store in an amber or opaque container.[7] | To protect against potential light-induced degradation. |

| Moisture | Store in a tightly sealed container in a dry environment. | To protect from atmospheric moisture which could participate in side reactions. |

Reactivity of the Ethynyl Group: A Gateway to Molecular Complexity

The terminal alkyne is the primary site of reactivity in this compound, offering numerous avenues for carbon-carbon and carbon-heteroatom bond formation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the quintessential "click chemistry" transformation, involves the [3+2] cycloaddition between a terminal alkyne and an azide to regioselectively form a 1,4-disubstituted-1,2,3-triazole.[2][3] This reaction is exceptionally reliable, high-yielding, and tolerant of a wide array of functional groups, making it a favored method for bioconjugation and materials synthesis.[3][15]

Workflow for a Typical CuAAC Reaction:

A generalized workflow for a CuAAC "click" reaction.

Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative

-

Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (0.05 eq) followed by an aqueous solution of sodium ascorbate (0.1 eq).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][16] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][16] It is a cornerstone of modern organic synthesis for the construction of internal alkynes and has been widely applied in the synthesis of natural products, pharmaceuticals, and organic materials.[1][17]

Mechanism of the Sonogashira Coupling:

The catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling with an Aryl Iodide

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl iodide (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-